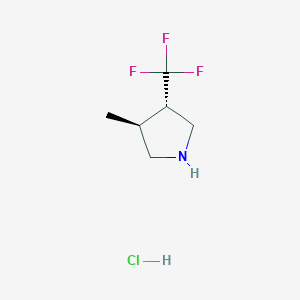![molecular formula C15H21NO B2756966 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] CAS No. 59043-56-0](/img/structure/B2756966.png)
1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]
Übersicht
Beschreibung
“1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” is a chemical compound with the molecular formula C15H21NO . Its molecular weight is 231.33 .
Molecular Structure Analysis
The molecular structure of “1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]” consists of 15 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
- Compounds related to 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] have been synthesized and evaluated for their sigma receptor binding properties, displaying high affinity and selectivity for sigma(1) receptors over sigma(2). These compounds, particularly those with a cyano group in position 3 of the spirocycle, show promising sigma(1) receptor affinity and selectivity. For example, certain spiropiperidines demonstrated as potent sigma(1) receptor ligands, highlighting their potential in developing selective receptor modulators (Maier & Wünsch, 2002).
Histamine-3 Receptor Antagonists
- A novel class of spiro compounds has been identified as potent and selective histamine-3 receptor (H3R) antagonists. These compounds exhibit excellent H3R affinity and selectivity against other histamine receptor subtypes and have shown promise in preclinical pharmacokinetic properties (Dandu et al., 2012).
Antimycobacterial Activity
- Spiro compounds derived from 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] and its analogs have been investigated for their in vitro activity against Mycobacterium tuberculosis and multi-drug resistant strains. Some of these compounds demonstrated significant antimycobacterial activity, indicating their potential as novel therapeutic agents against tuberculosis (Ranjith Kumar et al., 2009).
Imaging Agents for σ1 Receptors
- The compound 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] ([125I]Spiro-I) has been synthesized and evaluated as a potential SPECT tracer for imaging of σ1 receptors. Its biodistribution studies in mice demonstrated specific binding to σ1 receptors, suggesting its utility in in vivo imaging applications (Chen et al., 2010).
Synthesis and Structural Insights
- Research has focused on the synthesis and structural characterization of spiro compounds, including those with the isobenzofuran-piperidine framework. These studies provide valuable insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Santos et al., 2015).
Eigenschaften
IUPAC Name |
1',3,3-trimethylspiro[2-benzofuran-1,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2)12-6-4-5-7-13(12)15(17-14)8-10-16(3)11-9-15/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDIWUZTAJMGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756883.png)
![N-[1-(adamantan-1-yl)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2756884.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2756885.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2756888.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2756889.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)
![N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2756895.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2756897.png)
![5-Bromo-2-[(5-fluoro-2-methoxyphenyl)methoxy]-1,3-thiazole](/img/structure/B2756898.png)


![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)
